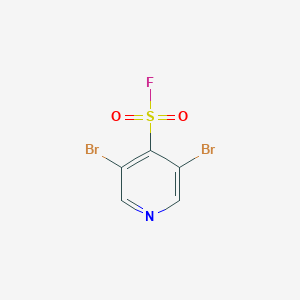

3,5-Dibromopyridine-4-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dibromopyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2355247-72-0 . It has a molecular weight of 318.95 and its IUPAC name is this compound .

Molecular Structure Analysis

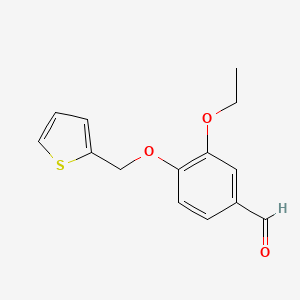

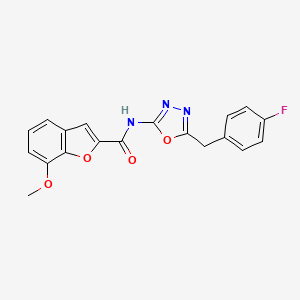

The InChI code for this compound is 1S/C5H2Br2FNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

SuFEx Click Chemistry

3,5-Dibromopyridine-4-sulfonyl fluoride plays a significant role in sulfur(VI) fluoride exchange (SuFEx)-based click chemistry. The molecule has been demonstrated to act as a precursor or intermediary in synthesizing a variety of compounds. For example, it has been utilized in the synthesis of new modules comprising pendant sulfonyl fluoride handles, which further undergo facile and selective SuFEx reactions with aryl silyl ethers to generate stable sulfonate connections (Smedley et al., 2018).

Electrochemical Oxidative Coupling

An innovative approach involves the electrochemical oxidative coupling of thiols and potassium fluoride to prepare sulfonyl fluorides, emphasizing the importance of developing novel and efficient synthetic methods to access these functional groups. This method showcases the versatility and environmental benefits of such chemical processes (Laudadio et al., 2019).

Synthesis of Fluorine-Containing Compounds

Research on this compound extends to its use in synthesizing fluorine-containing compounds. For example, sulfonamides incorporating fluorine and 1,3,5-triazine moieties have been investigated for their potential as inhibitors of specific enzymes, showcasing the compound's utility in exploring new pharmaceutical agents (Ceruso et al., 2014).

Radiosynthesis for Imaging Agents

The compound's derivatives have been applied in the radiosynthesis of imaging agents, such as [18F]fluoropyridine-based maleimide reagents for labeling peptides and proteins. This application is crucial for developing new radiopharmaceuticals for positron emission tomography (PET) imaging (de Bruin et al., 2005).

Environmental and Health Studies

While focusing on synthetic applications, it's worth noting that derivatives of perfluorooctanesulfonyl fluoride, related to this compound, have been studied for their persistence in the environment and potential health impacts. These studies contribute to understanding the environmental and health implications of fluorinated compounds (Butenhoff et al., 2006).

Future Directions

Sulfonyl fluorides, including 3,5-Dibromopyridine-4-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research may focus on expanding the applications of sulfonyl fluorides and developing more efficient synthesis methods .

Properties

IUPAC Name |

3,5-dibromopyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZOEQTZVKLFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(tert-butyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2955767.png)

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2955772.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-prop-2-enylbenzamide](/img/structure/B2955778.png)

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methylbutyl)oxamide](/img/structure/B2955782.png)